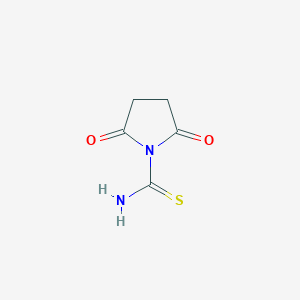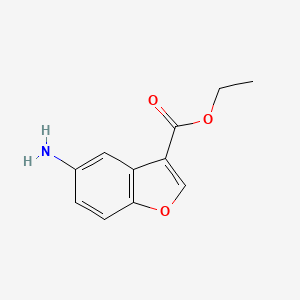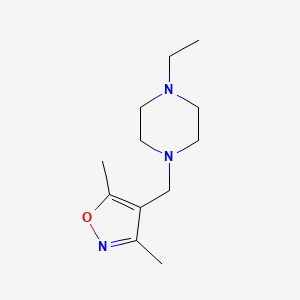![molecular formula C10H9NO2 B12871718 4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
4-Ethylbenzo[d]oxazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylbenzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that belongs to the oxazole family It features a benzene ring fused to an oxazole ring, with an ethyl group at the 4-position and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylphenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-Ethylbenzo[d]oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Ethylbenzo[d]oxazole-2-carboxylic acid.
Reduction: 4-Ethylbenzo[d]oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Ethylbenzo[d]oxazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Ethylbenzo[d]oxazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions. The oxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Methylbenzo[d]oxazole-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Phenylbenzo[d]oxazole-2-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
4-Isopropylbenzo[d]oxazole-2-carbaldehyde: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethylbenzo[d]oxazole-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. The ethyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
4-ethyl-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-2-7-4-3-5-8-10(7)11-9(6-12)13-8/h3-6H,2H2,1H3 |
InChIキー |
OEBHWWQAMBKMFF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)OC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)






![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)


![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
